molecular formula C22H22N4O4 B2680489 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358158-18-5

6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2680489
CAS No.: 1358158-18-5
M. Wt: 406.442
InChI Key: WQNHKDSOALNILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Structurally, it features a triazolo[1,5-c]quinazolin-5(6H)-one core substituted at position 2 with a propyl group and at position 6 with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl side chain. The 3,4-dimethoxy substituent on the phenyl ring enhances lipophilicity and may influence receptor binding, while the propyl group contributes to steric and electronic modulation of the core scaffold .

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-4-7-20-23-21-15-8-5-6-9-16(15)25(22(28)26(21)24-20)13-17(27)14-10-11-18(29-2)19(12-14)30-3/h5-6,8-12H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHKDSOALNILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. Subsequent reactions with appropriate reagents introduce the quinazoline core and the propyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and related triazolo-/tetrazoloquinazoline derivatives.

Compound Core Structure Substituents Synthesis Method Key Physicochemical Properties Reported Activity
6-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-propyl-triazoloquinazolin-5(6H)-one Triazolo[1,5-c]quinazolin-5(6H)-one 2-Propyl, 6-(3,4-dimethoxyphenyl ketone ethyl) Likely N-alkylation of triazoloquinazolinone core (inferred from ) Insoluble in water; soluble in DMF, alcohols (inferred from ) Not explicitly reported (structural analog K 14 is anti-inflammatory)
K 14 () Triazoloquinazolinone 3-[(Diphenylamino)-methyl], 5-[2-(4-nitrophenyl)-vinyl] Cyclocondensation of precursors (exact method not detailed) IR peaks: 3406 cm⁻¹ (NH), 1706 cm⁻¹ (C=N), 1347 cm⁻¹ (C=O) Anti-inflammatory
5-Isopropyl-2-(3-methoxyphenyl)-dihydrotriazoloquinazoline (2.1, ) Dihydro[1,2,4]triazolo[1,5-c]quinazoline 5-Isopropyl, 2-(3-methoxyphenyl) Cyclization of aldehydes with amines in acetic acid/propanol-2 (method A) M.p. 184–186°C; 1H NMR δ 7.99 (d, H-10), 3.88 (s, OCH3); LC-MS m/z 321 [M+1] Not reported
5-Isobutyl-2-(3-fluorophenyl)-dihydrotriazoloquinazoline (2.2, ) Dihydro[1,2,4]triazolo[1,5-c]quinazoline 5-Isobutyl, 2-(3-fluorophenyl) Similar to 2.1, with fluorophenyl substituent M.p. 129–131°C; 1H NMR δ 7.92 (d, H-10), 2.02 (m, CH2CH(CH3)2); LC-MS m/z 323 [M+1] Not reported
Tetrazolo[1,5-c]quinazolin-5(6H)-one (1.1, ) Tetrazolo[1,5-c]quinazolin-5(6H)-one Unsubstituted (parent compound) Cyclization of 5-(2’-aminophenyl)-1H-tetrazole with carbonyldiimidazole Base for N-alkylation; solubility in DMF confirmed Scaffold for further modifications

Key Observations:

Structural Variations: The target compound distinguishes itself via the 3,4-dimethoxyphenyl ketone ethyl group, which is absent in analogs like K 14 (4-nitrophenyl) or dihydrotriazoloquinazolines (e.g., 2.1–2.3). Dihydrotriazoloquinazolines () feature a saturated 5,6-bond, reducing aromaticity and possibly altering biological activity compared to the fully aromatic target compound .

Synthetic Challenges: N-Alkylation of the triazoloquinazolinone core (as in the target compound) may face regioselectivity issues. highlights difficulties in direct alkylation of tetrazoloquinazolinones, where undesired ring cleavage occurs unless optimized conditions (e.g., sodium hydride/DMF) are used .

Physicochemical Properties :

  • All compounds exhibit poor aqueous solubility but dissolve in polar aprotic solvents (DMF, dioxane). The target compound’s 3,4-dimethoxy groups may improve membrane permeability relative to nitro- or fluoro-substituted analogs .
  • Melting points vary significantly: dihydrotriazoloquinazolines (2.1–2.3) melt at 129–186°C, whereas the target compound’s fully aromatic structure and bulky substituents likely result in a higher melting point (unreported in evidence).

Biological Implications: The anti-inflammatory activity of K 14 () suggests that triazoloquinazolinones with electron-withdrawing groups (e.g., nitro) may target inflammatory pathways. The target compound’s methoxy groups could modulate this activity via alternative mechanisms (e.g., COX-2 inhibition) .

Biological Activity

The compound 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a derivative of triazoloquinazoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, enzyme inhibition, and molecular interactions.

1. Cytotoxicity

Recent studies have reported significant cytotoxic effects of triazoloquinazoline derivatives against various cancer cell lines. For instance, compounds similar to the target compound exhibited IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines . The substitution patterns on the quinazoline ring influence the cytotoxicity, with larger substituents often leading to decreased activity due to steric hindrance.

CompoundCell LineIC50 (μM)
Compound 16HCT-1162.44
Compound 16HepG26.29

2. Enzyme Inhibition

Molecular docking studies indicate that derivatives of this class exhibit strong affinity towards lipoxygenase (LOX) , an enzyme implicated in inflammatory processes. The most active compounds demonstrated inhibition rates of 36.33% to 39.83% , suggesting that modifications can enhance their inhibitory potential against LOX .

The mechanism by which these compounds exert their effects involves DNA intercalation and interaction with topoisomerase II (Topo II). Compounds have shown varying degrees of Topo II inhibition, with some derivatives exhibiting higher binding affinities than others. For example, one study indicated that a related compound had an IC50 value of 15.16 μM for Topo II inhibition .

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer potential of several triazoloquinazoline derivatives in vitro. The results demonstrated that the compound under investigation inhibited cell proliferation significantly more than standard chemotherapeutic agents at comparable concentrations.

Case Study 2: Inhibition of Lipoxygenase

In another investigation focusing on the anti-inflammatory properties of triazoloquinazolines, it was found that certain substitutions on the quinazoline ring significantly enhanced LOX inhibition compared to unsubstituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.